

An In-depth Technical Guide to Flucloxacillin: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Flucloxacillin*

Cat. No.: *B1213737*

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Abstract

Flucloxacillin is a narrow-spectrum β -lactam antibiotic belonging to the penicillin class of drugs.[1] It is highly effective against β -lactamase-producing Gram-positive bacteria, particularly *Staphylococcus aureus*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **flucloxacillin**. Detailed experimental protocols for its synthesis and analysis are also presented, along with a summary of its key pharmacological characteristics.

Chemical Structure and Identification

Flucloxacillin, chemically named (2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a semi-synthetic penicillin.[2][3] Its structure is characterized by a β -lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain containing chloro- and fluoro-substituted phenyl rings. This bulky side chain provides steric hindrance, rendering the molecule resistant to degradation by bacterial β -lactamase enzymes.[4]

Table 1: Chemical Identifiers for **Flucloxacillin**

Identifier	Value
IUPAC Name	(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2][3]
Molecular Formula	C ₁₉ H ₁₇ ClFN ₃ O ₅ S[3]
SMILES	<chem>CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O</chem> [2]
InChI Key	UIOFUWFRIANQPC-JKIFEVAISA-N[2]
CAS Number	5250-39-5[5]

Physicochemical Properties

Flucloxacillin is typically available as a white or almost white crystalline powder.[6] It is often formulated as the sodium or magnesium salt to enhance its solubility and stability.

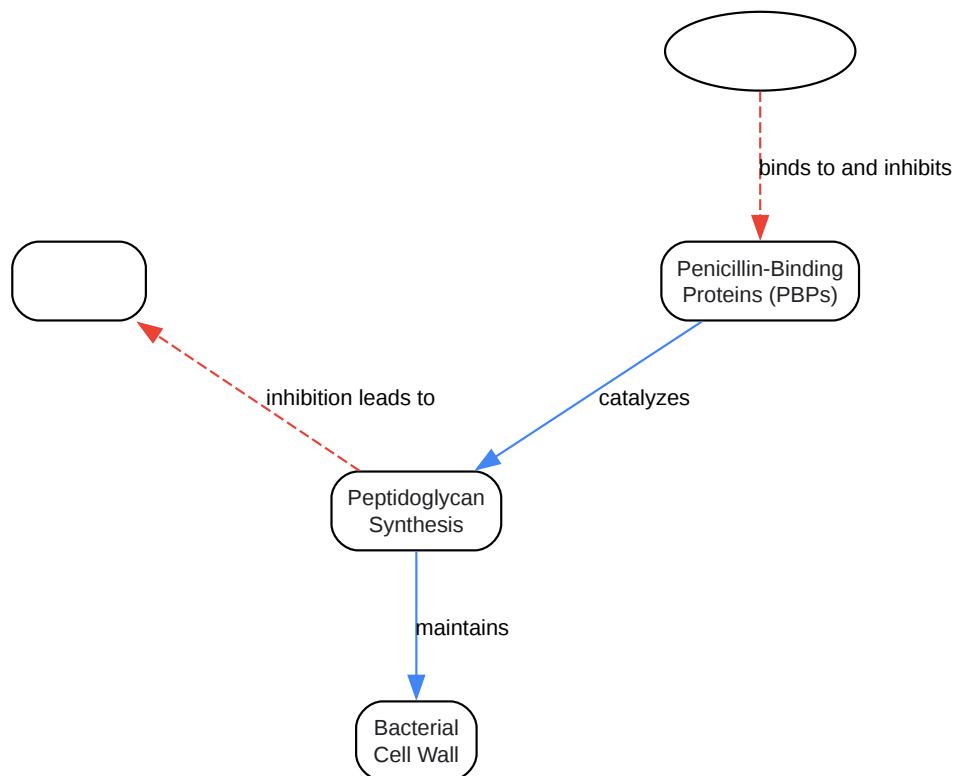
Table 2: Physicochemical Properties of **Flucloxacillin**

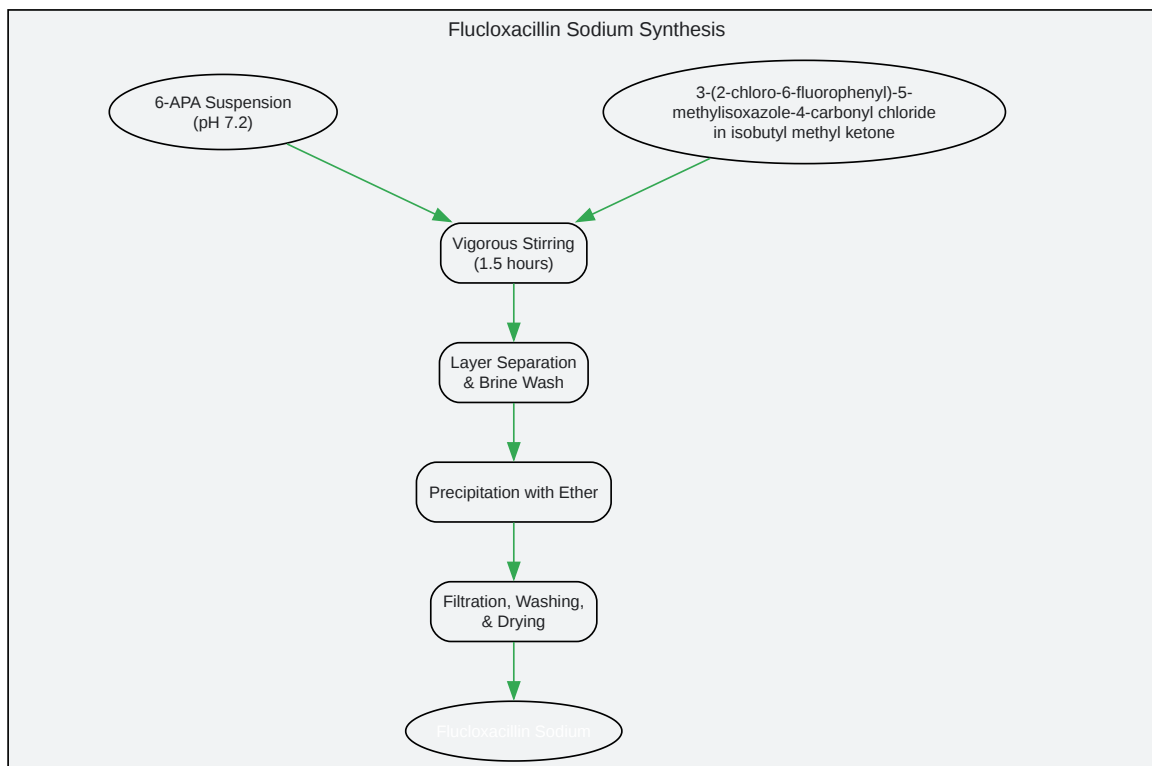
Property	Value
Molecular Weight	453.87 g/mol [5]
Melting Point	176-178°C[7][8]
Water Solubility	0.0545 mg/mL[2]
logP	2.44 - 2.69[2]
pKa (Strongest Acidic)	3.75[2]
pKa (Strongest Basic)	-0.93[2]
Appearance	White or almost white, hygroscopic, crystalline powder[6]

Mechanism of Action

Like other β -lactam antibiotics, **flucloxacillin** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[9][10]} The primary target of **flucloxacillin** is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.^[10] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, **flucloxacillin** acylates the serine residue, leading to the irreversible inactivation of the enzyme.^[10] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately causing cell lysis and death.^[10] The resistance of **flucloxacillin** to β -lactamase enzymes allows it to remain effective against bacteria that can degrade other penicillins.





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